Duration of Action: Tri-Lys-Insulin as a Basal Analog vs. Rapid-Acting Comparators
According to the MeSH database, insulin, tri-Lys- is a 'longer acting form of insulin' [1]. In contrast, the rapid-acting analogs insulin lispro, insulin aspart, and insulin glulisine have durations of action of only 4–5 hours [2]. While a precise half-life or duration value for tri-Lys-insulin is not available in the current literature, its classification as a basal insulin implies a duration exceeding 12 hours, which is a categorical pharmacokinetic differentiation from prandial insulins.
| Evidence Dimension | Duration of action |
|---|---|
| Target Compound Data | Long-acting (basal) per MeSH classification [1] |
| Comparator Or Baseline | Insulin lispro, aspart, glulisine: 4–5 hours [2] |
| Quantified Difference | Qualitative: long-acting vs. short-acting (≥12 h vs. 4–5 h) |
| Conditions | Clinical classification; specific numerical data for tri-Lys-insulin not located in primary literature |
Why This Matters
Procurement must match the required duration of action to the therapeutic need; selecting a rapid-acting analog for basal coverage would result in inadequate overnight glucose control.
- [1] National Library of Medicine. insulin, tri-Lys- MeSH Supplementary Concept Data 2024. Note: longer acting form of insulin. View Source
- [2] Table 1. Human insulin, insulin lispro, insulin aspart, insulin glulisine pharmacokinetic parameters. PMC article PMC3048006. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC3048006/table/t1-dmso-2-111/ View Source
